Technical Profiling and Synthetic Integration of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride
Technical Profiling and Synthetic Integration of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride
Executive Summary
In modern medicinal chemistry, the selection of robust, orthogonally reactive building blocks is paramount for accelerating hit-to-lead and lead optimization campaigns. Methyl 2-(4-piperidinyloxy)benzoate hydrochloride serves as a privileged scaffold, frequently deployed in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and neuroactive agents[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing a deep dive into the structural rationale, physicochemical properties, and validated synthetic methodologies required to effectively leverage this intermediate in drug discovery workflows.
Physicochemical Profiling & Structural Rationale
Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic matrices. Below is the consolidated quantitative data for this compound[2],[3],[4].
| Property | Value / Specification |
| Chemical Name | Methyl 2-(4-piperidinyloxy)benzoate hydrochloride |
| CAS Number | 936128-84-6 |
| Molecular Formula | C13H18ClNO3 (Free base: C13H17NO3) |
| Molecular Weight | 271.74 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Reactive Handles | Secondary amine (piperidine), Methyl ester |
Causality in Structural Design
The architecture of Methyl 2-(4-piperidinyloxy)benzoate is intentionally designed to maximize binding affinity and synthetic versatility:
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Conformational Restriction : The piperidine ring introduces a rigid, basic nitrogen that mimics endogenous monoamines. This basic center is critical for anchoring into acidic residues (e.g., Aspartate) within GPCR binding pockets[5].
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Ortho-Substitution Trajectory : The ether linkage at the ortho position of the benzoate restricts the rotational degrees of freedom of the ester group. This steric constraint pre-organizes the molecule into a predictable bioactive conformation, reducing the entropic penalty upon target binding.
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Salt Form Stability : Isolating the compound as a hydrochloride salt (HCl) neutralizes the basic piperidine nitrogen. This prevents auto-amidation (where the amine of one molecule attacks the ester of another) and protects against oxidative degradation during long-term storage[6].
Validated Synthetic Methodology
To ensure reproducibility, the synthesis of this building block relies on a self-validating sequence: a Mitsunobu etherification followed by acidic deprotection.
Step 1: Mitsunobu Etherification
Causality: Direct alkylation of methyl salicylate with a 4-halopiperidine requires harsh basic conditions that often lead to competitive ester hydrolysis or poor O-alkylation yields. The Mitsunobu reaction operates under mild, neutral conditions, driving the reaction forward via the thermodynamic stability of the triphenylphosphine oxide byproduct.
Protocol:
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Initiation : Dissolve methyl salicylate (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.
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Activation : Add triphenylphosphine (PPh3, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.
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Coupling : Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Crucial Insight: Slow addition is mandatory to prevent the thermal degradation of the highly reactive betaine intermediate.
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Propagation : Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the consumption of the phenol via LC-MS.
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Isolation : Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography to yield the intermediate Methyl 2-(1-Boc-piperidin-4-yloxy)benzoate.
Step 2: Boc Deprotection and Salt Precipitation
Causality: Utilizing 4M HCl in dioxane serves a dual purpose. It cleanly cleaves the tert-butoxycarbonyl (Boc) group via an E1 mechanism (generating volatile isobutylene and CO2) while simultaneously precipitating the product as a highly pure hydrochloride salt, bypassing the need for downstream reverse-phase chromatography.
Protocol:
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Dissolution : Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).
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Deprotection : Add 10 volumes of 4M HCl in dioxane at 0 °C.
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Validation : Warm to room temperature and stir for 2 hours. The reaction acts as a self-validating system: the cessation of gas evolution (CO2) and the formation of a dense white precipitate physically indicate reaction completion.
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Recovery : Concentrate the suspension under reduced pressure, triturate the resulting solid with cold diethyl ether to remove non-polar impurities, and filter to isolate pure Methyl 2-(4-piperidinyloxy)benzoate hydrochloride[4].
Workflow Integration & Downstream Applications
Once synthesized, the orthogonal reactivity of the molecule allows for divergent library synthesis. The secondary amine can be functionalized via reductive amination or amide coupling, while the ester can be saponified to a carboxylic acid for further extension.
Synthetic workflow and functionalization of Methyl 2-(4-piperidinyloxy)benzoate HCl.
Handling, Stability, and Storage Protocols
To maintain the integrity of this building block during drug development campaigns, strict adherence to storage protocols is required:
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Hygroscopicity : Secondary amine hydrochloride salts exhibit mild hygroscopicity. The compound must be stored in a tightly sealed container within a desiccator.
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Temperature Control : Long-term storage at 2–8 °C is recommended to prevent trace hydrolysis of the methyl ester over time.
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Reaction Preparation : When utilizing this compound in base-sensitive downstream couplings (e.g., HATU-mediated amide formation), ensure the addition of at least 2.0 to 3.0 equivalents of a non-nucleophilic base (such as DIPEA) to fully liberate the free base in situ prior to the addition of the electrophile.
References
- ChemicalBook. "CAS-Nummernliste -11- Seite 547-Chemicalbook (CAS 936128-84-6).
- Echemi. "Methyl 2-(4-piperidinyloxy)benzoate hydrochloride for Sale.
- ChemBK. "Methyl 4-(4-piperidinyloxy)benzoate hydrochloride_化工百科.
- THSci. "936128-98-2 | Methyl 3-(4-piperidinyloxy)benzoate hydrochloride.
- BenchChem. "Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride - 4-Piperidinyloxy Benzoate Isomers in Medicinal Chemistry.
- Google Patents. "Method for treating diseases associated with oxidative stress or endothelial dysfunction using substituted 1-pyrrolidinyloxy, 1-piperidinyloxy and 1-azepanyloxy compounds.
Sources
- 1. Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride | 1220020-88-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 936128-98-2 | Methyl 3-(4-piperidinyloxy)benzoate hydrochloride | Tetrahedron [thsci.com]
- 4. CAS-Nummernliste -11- Seite 547-Chemicalbook [chemicalbook.com]
- 5. US10000455B2 - Method for treating diseases associated with oxidative stress or endothelial dysfunction using substituted 1-pyrrolidinyloxy, 1-piperidinyloxy and 1-azepanyloxy compounds - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
